[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
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Overview
Description
[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol: is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methanesulfonyl group attached to a benzothiazole ring, which is further connected to a piperidine ring with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, using methanesulfonyl chloride in the presence of a base such as pyridine.
Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling of Benzothiazole and Piperidine Rings: The benzothiazole and piperidine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming an aldehyde or carboxylic acid.
Reduction: Reduction reactions can occur at the benzothiazole ring or the methanesulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, and it is evaluated for its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity. The piperidine ring may contribute to the compound’s overall stability and solubility, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
- [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-2-yl]methanol
- [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]ethanol
Uniqueness
Compared to similar compounds, [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methanol group on the piperidine ring can affect the compound’s overall properties, making it a unique candidate for various applications.
Properties
IUPAC Name |
[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-21(18,19)12-6-2-5-11-13(12)15-14(20-11)16-7-3-4-10(8-16)9-17/h2,5-6,10,17H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKGAUPBWNDNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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